1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea
Description
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is a synthetic urea derivative featuring a bifuran backbone ([2,3'] linkage) substituted at the 5-position with a methyl group and a 2-methoxyethyl moiety on the urea nitrogen.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-17-7-5-14-13(16)15-8-11-2-3-12(19-11)10-4-6-18-9-10/h2-4,6,9H,5,7-8H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGZBNEKXQLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(O1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,3’-bifuran-5-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the final urea derivative. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new urea derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea has shown promise as a scaffold in drug development due to its unique structural features. Its potential applications include:
- Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it a candidate for therapeutic agents targeting metabolic disorders.
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Biological Studies
The compound's interactions with biological targets have been explored in various studies:
- Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from oxidative damage by activating specific signaling pathways (e.g., ERK/MAPK and PI3K/Akt) that are crucial for cell survival .
- Enzyme Inhibition Studies: In vitro assays have shown that this compound can inhibit key enzymes involved in metabolic pathways, suggesting its utility in developing treatments for conditions like diabetes and obesity .
Neuroprotective Effects
A study investigated the neuroprotective potential of similar compounds against oxidative stress in SH-SY5Y neuroblastoma cells. The findings suggested that these compounds could activate ERK/MAPK and PI3K/Akt signaling pathways, providing protection against cell death induced by oxidative agents like tert-butyl hydroperoxide.
Enzyme Inhibition Studies
In vitro assays demonstrated that derivatives of furan-containing urea compounds can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in drug development for metabolic disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the urea group can form hydrogen bonds with proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-methoxyethyl group in the target compound introduces an ether linkage, enhancing polarity and reducing logP compared to the 2-phenoxyethyl group in the [2,2'-bifuran] analog . This may improve pharmacokinetic properties, such as oral bioavailability. The hydroxyurea moiety in ’s compound (CAS 139149-55-6) confers distinct reactivity, likely targeting metalloenzymes (e.g., urease or histone deacetylases) due to its metal-chelating properties .
Bifuran vs. The benzofuran core in ’s compound offers greater rigidity and π-stacking capacity, which may enhance interactions with hydrophobic protein domains .
Safety and Handling :
- Both urea derivatives in the evidence emphasize precautions against heat and ignition sources (P210 code in ) , suggesting that the target compound may share similar thermal instability risks.
Pharmacological Implications
- Target Selectivity: The 2-methoxyethyl group may reduce off-target effects compared to phenoxyethyl or benzofuran-based analogs, which could interact more strongly with lipid-rich tissues or cytochrome P450 enzymes.
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound contains a bifuran moiety linked to a urea group, which may confer significant biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHNO
CAS Number: 2034594-66-4
Anticancer Potential
The bifuran moiety in the compound may play a role in anticancer activities. Compounds containing bifuran structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Further studies are required to elucidate the specific anticancer mechanisms of this compound.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition: The urea group may interact with enzymes, potentially inhibiting their activity. This is a common mechanism observed in many urea derivatives.
- DNA Interaction: There is potential for binding with DNA or RNA, which could affect gene expression and lead to altered cellular behavior.
- Signal Transduction Modulation: The compound may influence various signaling pathways, leading to changes in cell function and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea | Structure | Antimicrobial and anticancer properties |
| 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea | Structure | Antimicrobial activity |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related urea compounds highlights their potential:
- Antibacterial Activity Study: A series of pyrazolyl-ureas were evaluated for antibacterial properties against various strains, showing promising results that could parallel potential findings for bifuran-containing ureas .
- Anticancer Research: Investigations into bifuran derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea, and how can purity be ensured?
Methodological Answer:
- Step 1 : Synthesize the bifuran core via oxidative coupling of furan derivatives using catalysts like Pd(OAc)₂ under inert conditions (analogous to dihydrobenzofuran synthesis in ) .
- Step 2 : Functionalize the bifuran at the 5-position with a methyl group via Friedel-Crafts alkylation (e.g., using AlCl₃ as a catalyst) .
- Step 3 : Couple the bifuran-methyl intermediate with 2-methoxyethyl isocyanate under anhydrous conditions (THF, 0°C to RT) to form the urea linkage, as described for similar urea derivatives in .
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and HR-MS .
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (see for analogous urea-based kinase inhibitors) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration and coupling constants (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm, urea NH signals at δ ~6.5–7.0 ppm) .
- HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
Advanced Research Questions
Q. What mechanistic insights exist for the interaction of this compound with biological targets, such as kinases or plant senescence regulators?
Methodological Answer:
- Kinase Inhibition : Perform in vitro kinase assays (e.g., MST1/STK4 kinase) to measure IC₅₀ values. Use structural analogs (e.g., ’s compound with 2-methoxyethyl urea) to guide docking studies in PyMOL or Schrödinger Suite .
- Anti-Senescence Activity : Test in plant models (e.g., Arabidopsis) using leaf disc senescence assays. Compare with MTU derivatives ( ), which delay senescence via cytokinin-independent pathways . Monitor ROS levels and chlorophyll degradation via spectrophotometry.
Q. How do structural modifications (e.g., bifuran vs. benzofuran or methoxyethyl vs. hydroxyethyl) affect bioactivity?
Methodological Answer:
- SAR Studies :
- Replace bifuran with benzofuran () or thiadiazole () to assess impact on target binding .
- Modify the methoxyethyl group to hydroxyethyl () and evaluate solubility/logP via shake-flask assays .
- Biological Testing : Use dose-response curves in cell-based assays (e.g., IC₅₀ for cytotoxicity or enzyme inhibition).
Q. What computational methods are suitable for predicting the compound’s binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., MST1) using GROMACS. Compare with crystallographic data ( ) to validate poses .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance (CYP450 isoforms), and toxicity (hERG inhibition).
Data Contradiction Analysis
Q. How can conflicting data on urea derivatives’ biological activity (e.g., plant vs. kinase studies) be reconciled?
Methodological Answer:
- Contextualize Targets : Plant anti-senescence effects ( ) may involve ROS scavenging or ethylene signaling, while kinase inhibition ( ) targets enzymatic activity .
- Dose-Dependent Studies : Test the compound across multiple systems (plant/animal cells) to identify concentration-dependent dual effects.
- Omics Profiling : Use transcriptomics (RNA-seq) to map differentially expressed genes in treated vs. control samples.
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
